molecular formula C17H18N4O B14916100 2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine

2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine

Cat. No.: B14916100
M. Wt: 294.35 g/mol
InChI Key: JPDVZDZPNRREIL-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is a complex heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 3-methyl-1H-pyrazole-5-amine, followed by cyclization and subsequent functional group modifications . The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide, and catalysts like p-toluenesulfonic acid or triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity and leading to downstream effects such as cell cycle arrest or apoptosis in cancer cells . The compound’s photophysical properties are attributed to its ability to undergo intramolecular charge transfer, enhancing its fluorescence.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and enzyme inhibitory activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its potential as a CDK2 inhibitor.

    Pyrazolo[1,5-a]pyrimidine derivatives: Used in the development of fluorescent probes and materials.

Uniqueness

2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is unique due to its specific structural features, which confer distinct photophysical properties and biological activities. Its ability to undergo various chemical reactions and serve as a versatile building block further distinguishes it from similar compounds.

Properties

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

11-(4-methoxyphenyl)-10-methyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine

InChI

InChI=1S/C17H18N4O/c1-10-15(11-6-8-12(22-2)9-7-11)20-21-16(18)13-4-3-5-14(13)19-17(10)21/h6-9H,3-5,18H2,1-2H3

InChI Key

JPDVZDZPNRREIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2N=C3CCCC3=C(N2N=C1C4=CC=C(C=C4)OC)N

Origin of Product

United States

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